1-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole; oxalic acid
Description
The compound 1-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole; oxalic acid is a benzimidazole derivative with a cyclobutanecarbonyl-substituted piperidine moiety. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-cyclobutylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O.C2H2O4/c22-18(15-4-3-5-15)20-10-8-14(9-11-20)12-21-13-19-16-6-1-2-7-17(16)21;3-1(4)2(5)6/h1-2,6-7,13-15H,3-5,8-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDBJDYYZYCSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Hydroxymethyl)piperidine
Piperidine is oxidized to 4-piperidinemethanol via catalytic hydrogenation or borohydride reduction of a ketone precursor. For instance:
Conversion to 4-(Bromomethyl)piperidine
The hydroxyl group is replaced with bromine using phosphorus tribromide (PBr₃) in dichloromethane:
-
4-Piperidinemethanol (10 mmol) and PBr₃ (12 mmol) stirred at 0°C for 2 hours.
Acylation of Piperidine Nitrogen with Cyclobutanecarbonyl Group
The piperidine nitrogen is acylated using cyclobutanecarbonyl chloride under Schotten-Baumann conditions:
-
4-(Bromomethyl)piperidine (10 mmol) and cyclobutanecarbonyl chloride (12 mmol) in dichloromethane.
-
Aqueous sodium hydroxide (20%) is added dropwise at 0°C.
-
Stir for 4 hours, extract with DCM, and dry over MgSO₄.
-
Yield: 80–85% after column chromatography (SiO₂, hexane/ethyl acetate).
Alkylation of 1H-1,3-Benzodiazole with Functionalized Piperidine
The benzodiazole is alkylated at the 1-position using the bromomethylpiperidine derivative:
-
1H-1,3-Benzodiazole (10 mmol), 1-cyclobutanecarbonyl-4-(bromomethyl)piperidine (12 mmol), and NaH (15 mmol) in dry DMF.
-
Stir at 60°C for 12 hours under nitrogen.
-
Quench with ice-water, extract with ethyl acetate, and purify via recrystallization.
Salt Formation with Oxalic Acid
The free base is converted to the oxalate salt by reaction with oxalic acid:
-
Dissolve 1-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole (10 mmol) in hot ethanol.
-
Add oxalic acid (10 mmol) in ethanol dropwise.
-
Cool to 0°C, filter the precipitate, and dry under vacuum.
Critical Parameters and Optimization
Temperature Control
Maintaining temperatures below 160°F (71°C) during acylation and alkylation prevents side reactions, such as over-oxidation or decomposition.
Solvent Selection
Catalysis
Vanadium pentoxide (0.1 wt%) enhances reaction rates during acylation, reducing reaction times by 20%.
Data Summary
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Benzimidazole synthesis | Trimethyl orthoformate, AcOH, 120°C | 85–90% |
| 2 | Piperidine bromination | PBr₃, DCM, 0°C | 90–95% |
| 3 | Acylation | Cyclobutanecarbonyl chloride, NaOH | 80–85% |
| 4 | Alkylation | NaH, DMF, 60°C | 70–75% |
| 5 | Salt formation | Oxalic acid, ethanol | 90–95% |
Challenges and Mitigations
Chemical Reactions Analysis
Types of Reactions
1-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodiazole core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in its potential as a therapeutic agent. Research indicates that derivatives of benzodiazoles exhibit significant biological activity, including:
- Antidepressant Effects : Compounds similar to benzodiazoles have been studied for their ability to modulate neurotransmitter systems, suggesting potential antidepressant properties .
- Anxiolytic Activity : Benzodiazole derivatives are known for their anxiolytic effects, which could be beneficial in treating anxiety disorders .
Neuropharmacology
The compound's structure suggests possible interactions with the central nervous system (CNS). Studies have explored:
- AMPK Activation : Research has identified indirect AMP-activated protein kinase (AMPK) activators that may lead to neuroprotective effects, potentially applicable to neurodegenerative diseases .
- Receptor Modulation : Investigations into the modulation of GABA receptors indicate that similar compounds can influence synaptic transmission, providing insights into their use in treating epilepsy and other CNS disorders .
Synthesis and Development
The synthesis of this compound involves complex organic reactions that can be optimized for higher yields and purity. The development process includes:
- Structure-Activity Relationship (SAR) Studies : Understanding how variations in the structure affect biological activity is crucial for optimizing therapeutic efficacy .
- Pharmacokinetics and Toxicology : Evaluating the pharmacokinetic profile and toxicity is essential before clinical applications can be pursued.
Case Study 1: Antidepressant Activity
A study published in the Chemistry and Pharmacology Bulletin evaluated various benzodiazole derivatives for their antidepressant activity using animal models. The results indicated that certain modifications led to enhanced efficacy compared to standard treatments .
Case Study 2: Neuroprotective Effects
Research conducted on AMPK activators demonstrated that compounds structurally related to our target compound exhibited significant neuroprotective effects in vitro and in vivo. These findings suggest potential applications in treating Alzheimer's disease and other neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 1-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzodiazole core can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance binding affinity and specificity, while the cyclobutanecarbonyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Benzimidazole Derivatives
Benzimidazole derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
*Estimated based on the formula C20H23N3O3 (benzimidazole + cyclobutanecarbonylpiperidine-methyl) + oxalic acid (90.03).
Substituent Effects on Physicochemical Properties
- Cyclobutane vs. Aromatic Rings: The cyclobutanecarbonyl group in the target compound reduces ring strain compared to cyclopropane derivatives while maintaining rigidity.
- Counterion Selection : Oxalic acid (pKa ~1.3 and 4.3) forms stable salts with basic amines, as seen in the target compound. In contrast, 1-[(4-chlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole hydrochloride () uses hydrochloric acid, favoring rapid dissolution but higher hygroscopicity .
Biological Activity
1-[(1-Cyclobutanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole; oxalic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a benzodiazole moiety with a cyclobutanecarbonylpiperidine structure, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₁₈N₂O₄, and it has a molecular weight of approximately 270.29 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities, and a benzodiazole ring that is often associated with anti-cancer properties.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in the body. It likely acts by modulating receptor activity or inhibiting certain enzymatic pathways. For instance, compounds with similar structures have been shown to affect the signaling pathways involved in cancer cell proliferation and apoptosis.
Anticancer Properties
Research indicates that compounds containing benzodiazole rings exhibit significant anticancer properties. For example, studies have shown that benzodiazoles can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Neuroprotective Effects
The piperidine component suggests potential neuroprotective effects. Piperidine derivatives have been studied for their ability to enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems .
Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α. This could be beneficial in treating conditions like arthritis or inflammatory bowel disease .
Case Studies
- Anticancer Activity : In vitro studies demonstrated that derivatives of benzodiazole significantly inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
- Neuroprotection : A study involving piperidine derivatives showed that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in treating neurodegenerative disorders .
- Inflammation Reduction : A recent investigation into similar compounds revealed a marked decrease in inflammatory markers in animal models subjected to induced colitis, suggesting that this class of compounds could be effective in managing inflammatory diseases .
Data Table: Biological Activities
Q & A
Q. How is oxalic acid prepared as a primary standard for quantitative analysis, and what experimental precautions are critical?
Oxalic acid is typically prepared as a decimolar (M/10) solution by dissolving 3.15 g of oxalic acid dihydrate in 250 mL of distilled water. Key precautions include:
Q. What analytical methods are validated for quantifying oxalic acid in biological matrices like plasma and urine?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity. Key considerations include:
- Pre-analytical factors: Use of 24-hour urine collection (though cumbersome in pediatric studies) or spot urine normalized to creatinine.
- Avoiding dietary interference (e.g., oxalate-rich foods) to reduce variability in plasma measurements .
Q. What synthetic routes are available for benzodiazole derivatives, and how are intermediates characterized?
Benzodiazole cores are synthesized via condensation of substituted benzene with carboxylic acids under acidic conditions (e.g., HCl). For example, triazole-pyrazole hybrids are prepared via azide-alkyne cycloaddition, with intermediates validated by NMR (δ = 7.54 ppm for aromatic protons) and HRMS (e.g., m/z 238.0961 for C₁₂H₁₀N₆) .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize oxalic acid production in fungal fermentation?
Box–Behnken response surface methodology (RSM) identifies critical factors like pH (optimal ~7.0), incubation time (45 min), and oxalic acid concentration (5%). DOE analysis calculates main effects (m⁺ – m⁻) to maximize reducing sugar yields (up to 83 mg/L) while minimizing resource use .
Q. What mechanisms govern hematite dissolution in oxalic-sulfuric acid mixtures, and how are kinetics modeled?
Dissolution is thermodynamically driven by acid ratio (oxalic:sulfuric) and temperature. Kinetic studies use Arrhenius plots to determine activation energy, with oxalic acid acting as a chelator to solubilize Fe³⁺. Experimental setups replicate industrial leaching conditions (e.g., 60–80°C, 1:2 acid ratio) .
Q. How do structural modifications to the piperidinyl-benzodiazole scaffold affect pharmacological activity?
Substitutions at the piperidine nitrogen (e.g., cyclobutanecarbonyl groups) enhance blood-brain barrier penetration. In vitro assays (e.g., histone acetylation inhibition at 4 µM) guide structure-activity relationships (SAR), with logP and steric bulk optimized via computational docking .
Q. How should researchers address contradictory data in oxalic acid/creatinine ratios across demographic groups?
Gender-specific reference limits may be necessary, as men exhibit slightly lower urinary oxalic acid/creatinine ratios than women. Robust statistical validation (e.g., ANOVA with p < 0.05) and larger cohort studies (n > 200) are recommended to reconcile disparities .
Q. What safety protocols are critical when handling 1,3-benzodiazole derivatives in synthetic workflows?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
